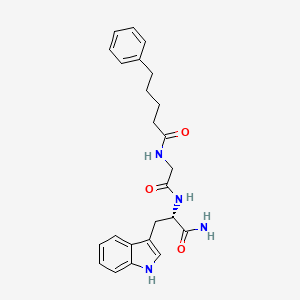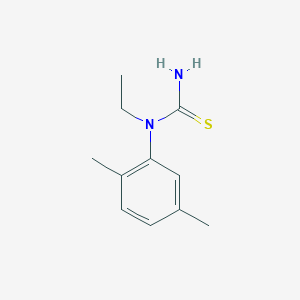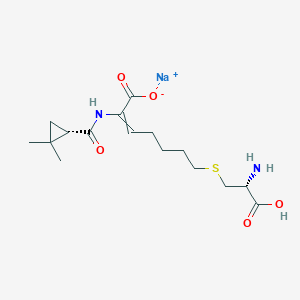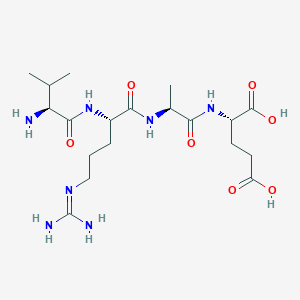
Di-tert-butyl (pyridin-3-yl)methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl (pyridin-3-yl)methyl phosphate is an organic compound that features a pyridine ring substituted with a di-tert-butyl phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-butyl (pyridin-3-yl)methyl phosphate can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 2,6-bis(chloromethyl)pyridine with di-tert-butyl phosphine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methanol at elevated temperatures (around 45°C) for a couple of days. After the reaction, the product is isolated by evaporating the solvent and purifying the residue using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl (pyridin-3-yl)methyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Di-tert-butyl (pyridin-3-yl)methyl phosphate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism by which di-tert-butyl (pyridin-3-yl)methyl phosphate exerts its effects involves its interaction with molecular targets through its phosphate and pyridine groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(di-tert-butylphosphinomethyl)pyridine: Similar structure but with two phosphine groups.
2,6-Di-tert-butyl-4-methylpyridine: Similar steric hindrance but different functional groups.
3,5-Bis(di-tert-butyl-9H-carbazol-9-yl)phenyl (pyridin-4-yl)methanone: Similar pyridine core but different substituents.
Uniqueness
Di-tert-butyl (pyridin-3-yl)methyl phosphate is unique due to its specific combination of a pyridine ring and a di-tert-butyl phosphate group. This combination imparts distinct chemical properties, such as steric hindrance and electronic effects, making it valuable in various applications.
Propriétés
Numéro CAS |
820208-43-3 |
|---|---|
Formule moléculaire |
C14H24NO4P |
Poids moléculaire |
301.32 g/mol |
Nom IUPAC |
ditert-butyl pyridin-3-ylmethyl phosphate |
InChI |
InChI=1S/C14H24NO4P/c1-13(2,3)18-20(16,19-14(4,5)6)17-11-12-8-7-9-15-10-12/h7-10H,11H2,1-6H3 |
Clé InChI |
VHEUBZXSSQAILU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OP(=O)(OCC1=CN=CC=C1)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517674.png)




![(2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12517706.png)


![(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12517748.png)


![(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid](/img/structure/B12517774.png)

